An In-depth Technical Guide to 2-Cyclopentylpropane-1-sulfonyl chloride: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 2-Cyclopentylpropane-1-sulfonyl chloride: Structure, Properties, and Synthetic Considerations
This technical guide provides a comprehensive overview of 2-Cyclopentylpropane-1-sulfonyl chloride, a molecule of interest for researchers and professionals in drug development and synthetic chemistry. Due to the limited direct experimental data available for this specific compound in public literature, this document leverages established principles of organic chemistry and data from structurally analogous compounds to construct a predictive yet scientifically grounded profile. The insights herein are designed to empower researchers with a robust understanding of its chemical nature, enabling informed decisions in experimental design and application.
Part 1: Chemical Identity and Molecular Architecture
2-Cyclopentylpropane-1-sulfonyl chloride is an organic compound featuring a sulfonyl chloride functional group attached to a 2-cyclopentylpropane backbone. The presence of the highly reactive sulfonyl chloride moiety makes it a valuable intermediate for the synthesis of a diverse array of sulfonamide derivatives and other sulfur-containing compounds.
Molecular Structure:
Figure 1: 2D Chemical Structure of 2-Cyclopentylpropane-1-sulfonyl chloride.
Systematic Nomenclature and Identifiers:
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IUPAC Name: 2-Cyclopentylpropane-1-sulfonyl chloride
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Molecular Formula: C₈H₁₅ClO₂S
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Molecular Weight: 210.72 g/mol
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CAS Number: Not assigned (as of the latest search). Researchers are advised to verify the novelty of this compound before synthesis.
Part 2: Predicted Physicochemical and Spectroscopic Properties
The physicochemical properties of 2-Cyclopentylpropane-1-sulfonyl chloride can be inferred from trends observed in structurally similar alkyl sulfonyl chlorides. These predictions serve as a valuable guide for handling, purification, and reaction setup.
| Property | Predicted Value | Rationale and Comparative Data |
| Appearance | Colorless to pale yellow liquid | This is a common appearance for many sulfonyl chlorides, such as cyclopropanesulfonyl chloride which is a light yellow to yellow liquid.[1] |
| Odor | Pungent, acrid | Sulfonyl chlorides are known for their sharp, irritating odors.[2][3] |
| Boiling Point | > 200 °C (estimated) | The boiling point is expected to be higher than that of smaller analogues like cyclopentanesulfonyl chloride (empirical formula C₅H₉ClO₂S) due to the increased molecular weight and van der Waals forces. |
| Density | ~1.2 g/mL at 25 °C (estimated) | The density is likely to be similar to or slightly lower than cyclopentanesulfonyl chloride (1.279 g/mL at 25 °C) and cyclopropanesulfonyl chloride (1.38 g/mL at 25 °C).[4] |
| Solubility | Soluble in aprotic organic solvents (e.g., CH₂Cl₂, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | Sulfonyl chlorides are generally soluble in a range of aprotic organic solvents. They are reactive towards protic solvents, undergoing hydrolysis or alcoholysis. |
| Refractive Index | ~1.48 - 1.50 at 20 °C (estimated) | This is a reasonable estimation based on the refractive index of cyclopentanesulfonyl chloride (n20/D 1.4918). |
Predicted Spectroscopic Data:
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¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a complex multiplet for the cyclopentyl protons, a multiplet for the methine proton adjacent to the cyclopentyl group, a doublet for the methyl group, and a doublet for the methylene protons adjacent to the sulfonyl chloride group.
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¹³C NMR (CDCl₃): The carbon NMR spectrum should display distinct signals for the methyl, methylene, and methine carbons of the propyl chain, as well as signals for the carbons of the cyclopentyl ring. The carbon attached to the sulfonyl group will be shifted downfield.
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IR (neat): The infrared spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric S=O stretching of the sulfonyl chloride group, typically found around 1375-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
Part 3: Reactivity, Stability, and Handling
The chemistry of 2-Cyclopentylpropane-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[3] This makes it a prime target for a wide range of nucleophiles.
Key Reactions:
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Sulfonamide Formation: Reacts readily with primary and secondary amines to form the corresponding sulfonamides. This is one of the most important applications of sulfonyl chlorides in medicinal chemistry.[5]
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Sulfonate Ester Formation: Reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to yield sulfonate esters.
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Hydrolysis: It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid.[3] This necessitates handling under anhydrous conditions.
Figure 2: General Reactivity of 2-Cyclopentylpropane-1-sulfonyl chloride.
Stability and Storage:
2-Cyclopentylpropane-1-sulfonyl chloride is expected to be stable under normal conditions when stored in a cool, dry, and well-ventilated area away from moisture.[2] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Due to its corrosive nature, appropriate storage materials should be used.
Part 4: Proposed Synthetic Pathway
While a specific synthesis for 2-Cyclopentylpropane-1-sulfonyl chloride is not documented, a plausible route can be designed based on established methods for preparing sulfonyl chlorides. A common and effective method involves the oxidative chlorination of the corresponding thiol.
Proposed Synthesis Workflow:
Figure 3: Proposed Synthetic Workflow for 2-Cyclopentylpropane-1-sulfonyl chloride.
Experimental Protocol (Hypothetical):
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Preparation of the Starting Thiol: 2-Cyclopentyl-1-propanethiol can be synthesized from the corresponding alcohol or halide via standard organic transformations.
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Oxidative Chlorination: The thiol is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice-salt bath. A mixture of an oxidizing agent and a chloride source, such as chlorine gas bubbled through an acidic aqueous solution, is added slowly while maintaining a low temperature.[6]
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Reaction Quench and Workup: After the reaction is complete, excess chlorine is quenched with a reducing agent like sodium bisulfite. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).
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Purification: The crude product is purified by vacuum distillation or column chromatography to yield the final 2-Cyclopentylpropane-1-sulfonyl chloride.
Part 5: Potential Applications in Drug Discovery and Development
The sulfonyl chloride functional group is a cornerstone in medicinal chemistry, primarily for its ability to readily form sulfonamides. The sulfonamide moiety is present in a wide range of clinically approved drugs with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[7][8]
The 2-cyclopentylpropane substituent in the target molecule is also of significant interest. The cyclopentyl group can increase the lipophilicity of a molecule, which may enhance its absorption, distribution, and metabolic stability.[9] The specific stereochemistry and conformational rigidity imparted by this group can also lead to improved binding affinity and selectivity for biological targets. The combination of the reactive sulfonyl chloride "handle" and the potentially beneficial physicochemical properties of the cyclopentylpropane fragment makes this compound a promising building block for the synthesis of novel therapeutic agents. For instance, related structures like cyclopropanesulfonyl chloride and cyclopentanesulfonyl chloride have been utilized in the synthesis of inhibitors for enzymes such as TNF-α converting enzyme (TACE).[5]
Part 6: Safety and Handling Precautions
Based on the known hazards of analogous sulfonyl chlorides, 2-Cyclopentylpropane-1-sulfonyl chloride should be handled with extreme care.[10]
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Hazards: Expected to be corrosive and cause severe skin burns and eye damage.[2] It is likely to be a respiratory irritant. Contact with water will liberate toxic and corrosive gases (HCl).
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
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Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required.
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Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.
-
-
Handling: Use only in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from moisture.
References
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PubChem. 2-Cyclopentylpropane-1-sulfonyl fluoride. [Link]
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Su, W. et al. Synthesis of sulfonyl chloride substrate precursors. [Link]
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PubChem. Cyclopropanesulfonyl chloride. [Link]
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PubChem. Cyclopentanesulfonyl chloride. [Link]
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LookChem. 2-Propene-1-sulfonyl chloride. [Link]
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Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
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Royal Society of Chemistry. Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles. [Link]
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Preprints.org. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
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Penn State. New, simple and accessible method creates potency-increasing structure in drugs. [Link]
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ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
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PubChem. Cyclopentyl propane-2-sulfonate. [Link]
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